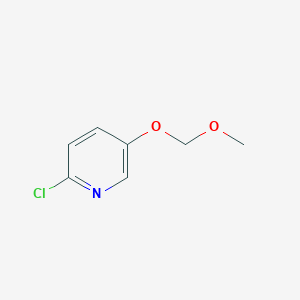

2-Chloro-5-(methoxymethoxy)pyridine

Vue d'ensemble

Description

2-Chloro-5-(methoxymethoxy)pyridine is a pyridine derivative that is widely used in the synthesis of various heterocyclic compounds, such as pyrimidines and quinolines. It is also used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds. The molecular weight of this compound is 173.6 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H8ClNO2 . The InChI code for this compound is 1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 .Physical And Chemical Properties Analysis

This compound is a colorless to light-yellow liquid . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Lithiation Studies

One application of 2-chloro-5-(methoxymethoxy)pyridine in scientific research is in the study of lithiation processes. Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine using deuterated probes. They proposed a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton and formation of a 3,6-dilithio pyridine intermediate, which suggests complex interactions in the lithiation process of these pyridine derivatives (Gros, Choppin, & Fort, 2003).

Structural Analysis and Synthesis

Tranfić et al. (2011) synthesized a pyridine derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and analyzed its structure using X-ray diffraction. This study contributes to understanding the structural features and potential applications of such pyridine derivatives in various fields (Tranfić et al., 2011).

Photophysical and Spectroscopic Evaluation

In 2019, Hagimori et al. conducted a study on 2-methoxy- and 2-morpholino pyridine compounds, exploring their potential as highly emissive fluorophores. This research provides insights into the fluorescence properties of pyridine derivatives, which could have implications in fields like material science and photophysics (Hagimori et al., 2019).

Synthetic Methods and Applications

Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluromethyl pyridine and its applications as intermediates in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides. This paper highlights the versatility and industrial relevance of chlorinated pyridine derivatives (Li Zheng-xiong, 2004).

Chemical Interaction Studies

Stavber and Zupan (1990) explored the reactions of caesium fluoroxysulphate with pyridine, producing various products including 2-chloro or 2-alkoxypyridine. This research contributes to understanding the chemical interactions and potential synthesis pathways involving pyridine derivatives (Stavber & Zupan, 1990).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with various hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

2-chloro-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZSYWVNPVRPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

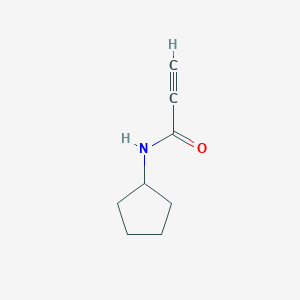

Synthesis routes and methods I

Procedure details

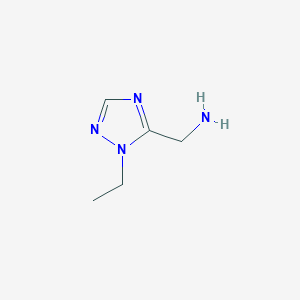

Synthesis routes and methods II

Procedure details

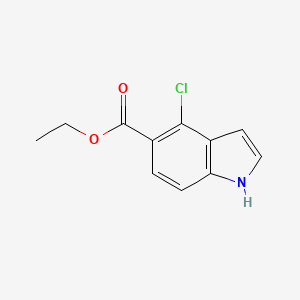

Synthesis routes and methods III

Procedure details

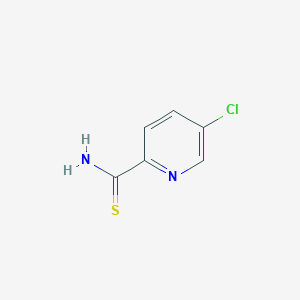

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427297.png)

![N-[4-(1-Naphthyl)phenyl]-4-biphenylamine](/img/structure/B1427306.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1427307.png)

![5-Chloro-pyrrolo[2,3-c]pyridine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester](/img/structure/B1427309.png)